molecular formula C9H6BrClN2O B13544800 3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine

3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine

Katalognummer: B13544800
Molekulargewicht: 273.51 g/mol
InChI-Schlüssel: MHKCMALMCRQKMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromo-6-chlorophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-6-chlorophenyl)-1,2-oxazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-chlorophenylamine and glyoxylic acid.

    Cyclization Reaction: The 2-bromo-6-chlorophenylamine undergoes a cyclization reaction with glyoxylic acid to form the oxazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods

Industrial production methods for 3-(2-bromo-6-chlorophenyl)-1,2-oxazol-5-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromo-6-chlorophenyl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted oxazoles and phenyl derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromo-6-chlorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of 3-(2-bromo-6-chlorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Bromo-6-chlorophenyl)piperidine
  • 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic Acid
  • 3-(2-Bromo-6-chlorophenyl)prop-2-enal

Uniqueness

3-(2-Bromo-6-chlorophenyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C9H6BrClN2O

Molekulargewicht

273.51 g/mol

IUPAC-Name

3-(2-bromo-6-chlorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6BrClN2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,12H2

InChI-Schlüssel

MHKCMALMCRQKMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)C2=NOC(=C2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.